molecular formula C10H7BrN2OS B2834402 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide CAS No. 1274067-60-5

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

Numéro de catalogue: B2834402
Numéro CAS: 1274067-60-5
Poids moléculaire: 283.14
Clé InChI: XGKKJKNSVIPFKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide ( 1274067-60-5) is a high-purity heterocyclic compound supplied for advanced pharmaceutical and medicinal chemistry research. This molecule features a thiophene ring substituted with a bromine atom and a carboxamide group linked to a pyridine moiety, creating a versatile scaffold for drug discovery . This compound is of significant research value as a key synthetic intermediate or a lead structure in developing novel therapeutic agents. Its structural motifs are prominent in molecules studied for their anticancer potential. Related quinoline-carboxamide derivatives bearing bromo, thiophene, and pyridinyl groups have demonstrated promising inhibitory activity against tumor-associated proteins in rigorous in silico studies, including molecular docking and dynamic simulations, suggesting a potential mechanism of action involving enzyme inhibition . Furthermore, closely related compounds, such as the apoptosis inducer SW106065 which shares a similar thiophene-carboxamide core, have shown potent activity in inhibiting cell growth in models of malignant peripheral nerve sheath tumors (MPNST) . The reactive bromine atom on the thiophene ring makes this compound an excellent substrate for further chemical elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

3-bromo-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKJKNSVIPFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and carboxylation steps, as well as automated systems for amidation reactions.

Mécanisme D'action

The mechanism of action of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide depends on its specific application:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiophene ring, the pyridine/benzene moiety, or the carboxamide linker. These modifications influence solubility, bioavailability, and target binding.

Table 1: Structural and Functional Comparison
Compound Name Thiophene Substituent Pyridine/Benzene Substituent Key Biological Activity Reference
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide 3-Bromo Pyridin-4-yl SMO modulation (hypothesized)
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 5-Bromo 4-Methylpyridin-2-yl Antibacterial
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide 3-Bromo (benzo[b]thiophene) 4-Fluorobenzyl Not reported
3-Chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide (SAG) 3-Chloro (benzo[b]thiophene) Pyridin-4-yl benzyl + methylamino cyclohexyl SMO agonist (GLI activation)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo 2-Oxo-1,2-dihydropyridine Crystallographically characterized (planar conformation)

Key Observations :

  • Bromine vs.
  • Pyridine Substitution : The pyridin-4-yl group in the target compound contrasts with 4-methylpyridin-2-yl in 's analog. Methyl groups may enhance metabolic stability but reduce solubility .
  • Ring System : Benzo[b]thiophene analogs (e.g., SAG) exhibit extended aromaticity, which could improve binding to hydrophobic pockets in proteins like SMO .

Structure-Activity Relationship (SAR) Trends

Substituent Position : Bromine at the 3-position (target) vs. 5-position () alters electronic effects and steric interactions with target proteins.

Linker Flexibility : Rigid pyridine-carboxamide linkers (e.g., target compound) may restrict conformational freedom compared to flexible benzyl groups in SAG derivatives .

Activité Biologique

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and molecular biology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a pyridine moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C10H8BrN3O\text{C}_{10}\text{H}_8\text{BrN}_3\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activities. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that compounds with similar thiophene structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7Data not available
Compound 4c (related thiazole derivative)MCF-72.57 ± 0.16
Staurosporine (control)MCF-76.77 ± 0.41

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar thiophene derivatives have shown the ability to inhibit key enzymes involved in cancer progression, such as VEGFR-2, which is crucial for tumor angiogenesis.
  • Gene Expression Modulation : It is believed that this compound can alter gene expression profiles, affecting pathways related to cell survival and proliferation.
  • Cellular Interactions : The compound interacts with various cellular components, potentially leading to changes in cellular signaling pathways that promote apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiophene derivatives, including this compound:

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound can effectively suppress the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions of the compound with target proteins involved in cancer pathways, supporting its potential as a therapeutic agent .
  • Comparative Analysis : When compared to established anticancer agents like Staurosporine, some derivatives showed promising results with lower IC50 values, indicating higher potency against specific cancer types .

Q & A

Q. Computational tools :

  • Molecular docking (AutoDock Vina) to predict binding poses.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Advanced: How can researchers analyze synergistic effects of this compound in combination therapies?

Answer:

  • In vitro synergy assays : Use Chou-Talalay’s combination index (CI) to quantify interactions with chemotherapeutics (e.g., doxorubicin) .
  • Transcriptomic profiling : RNA-seq identifies pathways co-regulated by the compound and adjuvant drugs.
  • Pharmacokinetic studies : Monitor plasma concentration ratios (e.g., AUC/Cmax) to optimize dosing schedules .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.